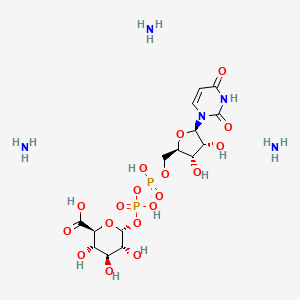![molecular formula C16H28BrNO2 B1514461 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide CAS No. 65273-67-8](/img/structure/B1514461.png)
1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide
Vue d'ensemble
Description
1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide, also known as dopamine hydrobromide, is a neurotransmitter that plays a vital role in the central nervous system. It is a catecholamine that is synthesized in the brain and is responsible for various physiological functions, including movement, motivation, reward, and cognition. The synthesis, mechanism of action, and physiological effects of dopamine hydrobromide have been extensively studied in scientific research.
Mécanisme D'action
Dopamine hydrobromide acts on 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide receptors in the brain, which are classified into two categories: D1-like and D2-like receptors. Activation of D1-like receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, while activation of D2-like receptors leads to a decrease in cAMP levels. The activation of these receptors leads to various physiological effects, including increased motivation, reward, and movement.
Biochemical and Physiological Effects:
Dopamine hydrobromide has various biochemical and physiological effects on the central nervous system. It is involved in the regulation of movement, motivation, reward, and cognition. It has also been shown to have effects on the cardiovascular system, immune system, and gastrointestinal system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide in lab experiments is that it is a well-studied neurotransmitter with a known mechanism of action. It is also readily available and relatively easy to synthesize. However, one limitation is that it can be difficult to isolate the effects of this compound from other neurotransmitters in the brain, which can complicate the interpretation of results.
Orientations Futures
There are numerous future directions for research on 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide. One area of interest is the role of this compound in addiction and substance abuse. Another area of interest is the development of new drugs that target this compound receptors for the treatment of neurological disorders. Additionally, research on the effects of this compound on social behavior and decision-making is an emerging field of study.
Conclusion:
In conclusion, this compound hydrobromide is a neurotransmitter that plays a vital role in the central nervous system. The synthesis, mechanism of action, and physiological effects of this compound hydrobromide have been extensively studied in scientific research. It has various advantages and limitations for lab experiments and numerous future directions for research. Understanding the role of this compound in the brain is essential for developing new treatments for neurological disorders and substance abuse.
Applications De Recherche Scientifique
Dopamine hydrobromide has been widely used in scientific research to study its effects on the central nervous system. It has been used in animal models to investigate the role of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide in various physiological functions, such as reward, motivation, and learning. It has also been used to study the effects of this compound on various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
4-[2-(dibutylamino)ethyl]benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.BrH/c1-3-5-10-17(11-6-4-2)12-9-14-7-8-15(18)16(19)13-14;/h7-8,13,18-19H,3-6,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCAYKDQSPFLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CC(=C(C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40793722 | |
| Record name | 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65273-67-8 | |
| Record name | 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65273-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S,8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514378.png)
![Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B1514379.png)
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)


![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)





![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)

![1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine](/img/structure/B1514401.png)